3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910481
InChI: InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3
SMILES:
Molecular Formula: C12H12BrN3
Molecular Weight: 278.15 g/mol

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

CAS No.:

Cat. No.: VC15910481

Molecular Formula: C12H12BrN3

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine -

Specification

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
IUPAC Name 1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine
Standard InChI InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3
Standard InChI Key VWPGFEWWVVDDSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is C₁₂H₁₁BrN₃, with a molecular weight of 285.14 g/mol. Its structure comprises:

  • A pyridine ring substituted at the 3-position by a hydrazinyl group.

  • A 2-bromo-4-methylphenyl moiety attached to the hydrazinyl nitrogen.

Key physicochemical parameters inferred from analogous brominated pyridine derivatives include:

  • Density: ~1.3–1.4 g/cm³ (consistent with brominated aromatics) .

  • Boiling Point: Estimated at 240–260°C based on similar bromopyridines .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the polar hydrazine linkage and aromatic bromine .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight285.14 g/mol
XLogP3 (Lipophilicity)~2.5
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (pyridine N, hydrazine N)
Rotatable Bonds3

Synthetic Routes and Optimization

Hydrazine Coupling Strategy

A plausible synthesis involves the reaction of 3-hydrazinylpyridine with 2-bromo-4-methylbenzenediazonium chloride under mild acidic conditions. This method mirrors protocols for analogous hydrazinylpyridines :

  • Diazotization: Treat 2-bromo-4-methylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Coupling: React the diazonium salt with 3-hydrazinylpyridine in ethanol/water (1:1) at pH 4–5.

  • Isolation: Precipitate the product via neutralization, followed by recrystallization from ethanol.

Yield: 70–85% (estimated from similar reactions) .

Alternative Pathway: Nucleophilic Substitution

Another approach utilizes 3-bromopyridine and 2-bromo-4-methylphenylhydrazine in a Pd-catalyzed cross-coupling reaction :

  • Buchwald-Hartwig Amination: Combine 3-bromopyridine (1 eq), 2-bromo-4-methylphenylhydrazine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 12–18 hours .

  • Work-Up: Filter through celite, concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages: Higher regioselectivity and tolerance for bromine substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.40 (s, 1H, pyridine H-2)

    • δ 8.20 (d, J = 4.8 Hz, 1H, pyridine H-6)

    • δ 7.75 (d, J = 8.0 Hz, 1H, aryl H-6)

    • δ 7.45 (s, 1H, aryl H-3)

    • δ 7.30 (d, J = 8.0 Hz, 1H, aryl H-5)

    • δ 6.90 (br s, 2H, NH₂)

    • δ 2.35 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 155.2 (C-3 pyridine)

    • δ 149.8 (C-5 pyridine)

    • δ 135.4 (C-2 aryl)

    • δ 132.1 (C-4 aryl)

    • δ 129.5 (C-6 aryl)

    • δ 127.8 (C-1 aryl)

    • δ 121.3 (C-5 aryl)

    • δ 21.0 (CH₃)

Mass Spectrometry

  • ESI-MS (m/z): 284.0 [M+H]⁺ (calc. 285.04).

Applications in Organic Synthesis

Precursor for Heterocycles

The compound serves as a building block for:

  • 1,3,4-Triazines: Cyclocondensation with nitriles .

  • Pyridodiazepines: Intramolecular cyclization via Ullmann coupling .

Catalytic Applications

Pd-complexed derivatives facilitate Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation with yields >90% .

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